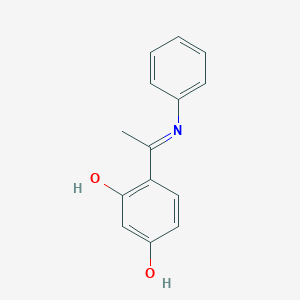
14-Methyl-3,6,9,12-tetraoxapentadecane-1,14-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 14-Methyl-3,6,9,12-tetraoxapentadecane-1,14-diol typically involves the polymerization of propylene oxide followed by the introduction of hydroxyl groups. The reaction conditions often include the use of catalysts such as potassium hydroxide (KOH) or other basic catalysts to facilitate the polymerization process. The reaction is carried out under controlled temperature and pressure to ensure the desired molecular weight and structure of the product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale polymerization reactors where propylene oxide is polymerized in the presence of a catalyst. The process is optimized for high yield and purity, with continuous monitoring of reaction parameters to maintain consistency in the product quality .
Analyse Des Réactions Chimiques
Types of Reactions
14-Methyl-3,6,9,12-tetraoxapentadecane-1,14-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: The ether linkages can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce primary or secondary alcohols .
Applications De Recherche Scientifique
14-Methyl-3,6,9,12-tetraoxapentadecane-1,14-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a biocompatible material in drug delivery systems.
Medicine: Explored for its use in the formulation of pharmaceuticals and as a potential therapeutic agent.
Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 14-Methyl-3,6,9,12-tetraoxapentadecane-1,14-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their solubility and reactivity. The ether linkages provide flexibility and stability to the compound, making it suitable for various applications. The pathways involved include hydrogen bonding, van der Waals interactions, and potential covalent modifications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,5,8,11-Tetramethyl-3,6,9,12-tetraoxapentadecane-1,14-diol
- Propane-1,2-diol, propoxylated
- Poly(propylene glycol) n5
Uniqueness
14-Methyl-3,6,9,12-tetraoxapentadecane-1,14-diol is unique due to its specific arrangement of methyl and hydroxyl groups, which impart distinct physical and chemical properties. This uniqueness makes it particularly valuable in applications requiring specific solubility, reactivity, and stability characteristics .
Propriétés
Numéro CAS |
75506-77-3 |
|---|---|
Formule moléculaire |
C12H26O6 |
Poids moléculaire |
266.33 g/mol |
Nom IUPAC |
1-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]-2-methylpropan-2-ol |
InChI |
InChI=1S/C12H26O6/c1-12(2,14)11-18-10-9-17-8-7-16-6-5-15-4-3-13/h13-14H,3-11H2,1-2H3 |
Clé InChI |
VZBOUOZQNALIMM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(COCCOCCOCCOCCO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1,2-Bis(4-methoxyphenyl)butyl]-N'-butylthiourea](/img/structure/B14437816.png)
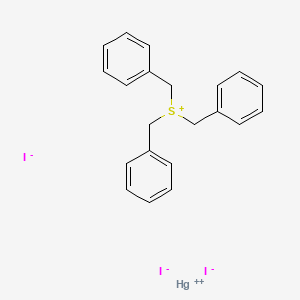
![[(2R,3S)-3-(phenylmethoxymethyl)oxiran-2-yl]methanol](/img/structure/B14437829.png)
![5-Amino-2-{[(furan-3-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B14437831.png)
![1-Fluorobicyclo[1.1.1]pentane](/img/structure/B14437837.png)
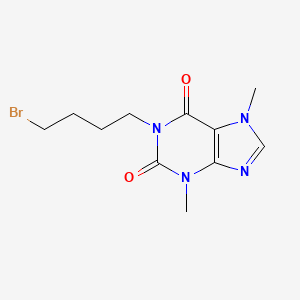
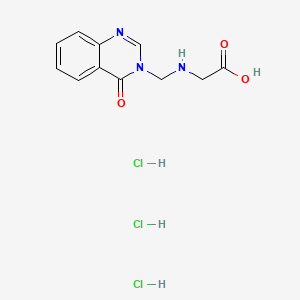
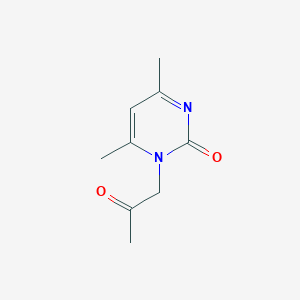

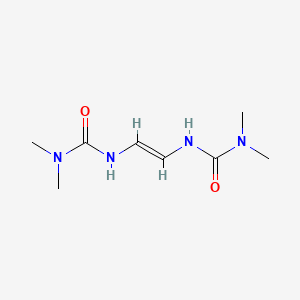

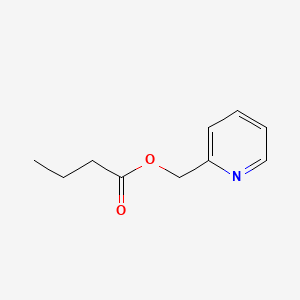
![Methyl [(3,5-dinitrophenyl)methyl]carbamate](/img/structure/B14437890.png)
